N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
Description
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a trifunctionalized core:
- Position 1: A 4-fluorophenyl group, a common pharmacophore in medicinal chemistry due to fluorine’s electronegativity and metabolic stability enhancement.
- Position 4: A methoxy substituent, which may influence electronic distribution and solubility.
While direct biological data for this compound is absent in the provided evidence, its structural features align with bioactive pyrazole derivatives reported in pharmaceutical research. For instance, pyrazole carboxamides are frequently explored as kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-3-26-16-7-5-4-6-15(16)21-19(24)18-17(25-2)12-23(22-18)14-10-8-13(20)9-11-14/h4-12H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACHTOWJGSWBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Core Flexibility vs. Rigidity : The pyrazolo-pyrimidine in introduces a fused heterocyclic system, likely enhancing rigidity and π-π stacking interactions compared to the simpler pyrazole core of the target compound.
- Substituent Electronic Effects : The 4-methoxy group in the target compound may donate electron density, contrasting with the electron-withdrawing chlorine atoms in , which could alter binding affinity or metabolic pathways.
Fluorophenyl-Containing Analogues
Table 2: Fluorophenyl Derivatives Across Pharmacological Classes
Key Observations :
- Fluorine’s Role : Across all classes, the 4-fluorophenyl group enhances binding via halogen bonding or hydrophobic interactions. In fentanyl analogues, fluorine improves μ-opioid receptor affinity , while in chalcones, it modulates conjugation and planarity .
- Conformational Differences : Chalcones exhibit dihedral angles of 7.14°–56.26° between aromatic rings , whereas the pyrazole core in the target compound likely enforces a fixed conformation, optimizing steric complementarity with targets.
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